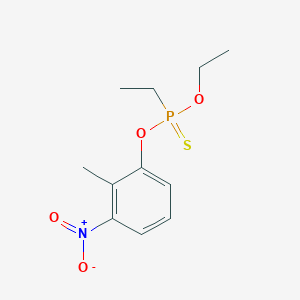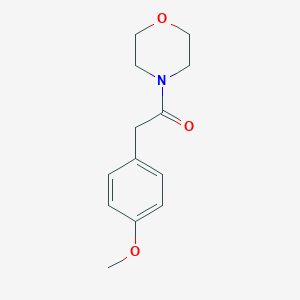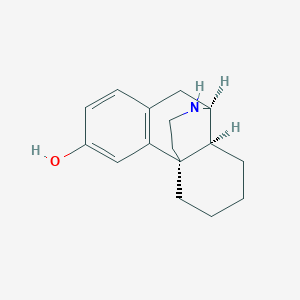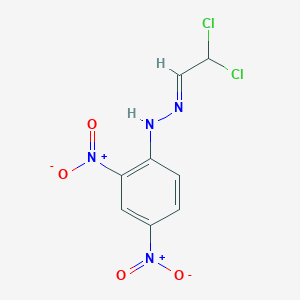
A.,.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A, is a complex organic compound characterized by the presence of trifluoromethyl groups, a furan ring, and a hydantoin moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of A.,. typically involves multi-step organic reactions. The process begins with the preparation of the furan derivative, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the hydantoin ring through a cyclization reaction. Common reagents used in these reactions include trifluoromethyl iodide, furan derivatives, and hydantoin precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
A.,. undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
A.,. has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of A.,. involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine hydrochloride: Another compound with a trifluoromethyl group and similar structural features.
1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine: Shares the trifluoromethyl group but differs in the presence of a piperazine ring instead of a furan ring.
Uniqueness
A.,. is unique due to the combination of its trifluoromethyl group, furan ring, and hydantoin moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
16118-19-7 |
|---|---|
Fórmula molecular |
C15H10F3N3O3 |
Peso molecular |
337.25 g/mol |
Nombre IUPAC |
1-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H10F3N3O3/c16-15(17,18)10-3-1-2-9(6-10)12-5-4-11(24-12)7-19-21-8-13(22)20-14(21)23/h1-7H,8H2,(H,20,22,23)/b19-7+ |
Clave InChI |
VRYHPJFTKIBSCP-FBCYGCLPSA-N |
SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
SMILES isomérico |
C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
SMILES canónico |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
| 16118-19-7 | |
Sinónimos |
1-[[[5-[3-(Trifluoromethyl)phenyl]-2-furanyl]methylene]amino]-2,4-imidazolidinedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)


![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)

![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)
